molecular formula C4H13NO B147489 Tetramethylammonium hydroxide CAS No. 75-59-2

Tetramethylammonium hydroxide

Cat. No. B147489
CAS RN: 75-59-2
M. Wt: 91.15 g/mol
InChI Key: WGTYBPLFGIVFAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethylammonium hydroxide (TMAH) is a quaternary ammonium compound that has been extensively studied due to its various applications in chemical reactions and material characterization. It is known for its role in the synthesis of other compounds, such as tetramethylammonium auride, through cation exchange processes . TMAH is also utilized in analytical chemistry, particularly in the characterization of amino acids, proteins, and other organic materials through techniques like thermochemolysis .

Synthesis Analysis

The synthesis of TMAH-related compounds often involves cation exchange reactions. For instance, tetramethylammonium auride was synthesized by exchanging cations in liquid ammonia, demonstrating the versatility of TMAH in forming novel compounds . Additionally, TMAH-based molten salts with a β-amino acid anion are produced through reactions involving Michael addition, hydrolysis, and neutralization with aqueous TMAH .

Molecular Structure Analysis

The molecular structure of TMAH and its derivatives has been a subject of interest. The crystal structure of tetramethylammonium hydroxide pentahydrate, for example, has been determined using X-ray diffraction data, revealing an orthorhombic unit cell with a hydrogen-bonded framework . This structure is significant as it provides insights into the interactions between the TMAH cations and the surrounding water molecules.

Chemical Reactions Analysis

TMAH is involved in various chemical reactions, including isomerization and degradation of polyunsaturated fatty acids, as observed in the analysis of soybean oil . It is also used in the Zimmermann reaction as a stable alternative to potassium hydroxide for the estimation of steroids . Furthermore, TMAH facilitates the simultaneous isomerization and transesterification of chlorogenic acids, aiding in their characterization .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMAH have been explored in different contexts. Its alkalinity affects the isomerization and degradation of fatty acids during the analysis of oils . TMAH also exhibits a methylating effect during the pyrolysis of cellulose, influencing the decomposition patterns compared to other bases like sodium hydroxide . The stability of TMAH in various reactions and its interaction with cellulose highlight its unique properties .

Relevant Case Studies

Case studies involving TMAH provide practical examples of its applications. In one study, TMAH thermochemolysis was applied to cutan, a diagenetically resistant aliphatic biopolymer, revealing insights into its chemical structure that were not observed with conventional pyrolysis methods . Another study demonstrated the use of TMAH in the characterization of amino acids and proteinaceous materials, showcasing its efficiency in cleaving peptide bonds and forming methyl esters .

Scientific Research Applications

Aerobic Degradation in Electronic Industries

  • Photolithography Process : TMAH is utilized in the electronic industry, specifically in the photolithography process for producing memories. It requires treatment before discharge due to its toxicity. Biological treatment has shown about 99% efficiency in TMAH removal through aerobic processes (Michelis, Renzo, Saraullo, & Vegliò, 2017).

Wastewater Treatment in Nano-electronics Manufacturing

  • Membrane Distillation Technology : In nano-electronics manufacturing, TMAH's role in photo-lithography and etching leads to waste disposal issues. Membrane distillation technology has been effective in treating TMAH wastewater, achieving high-quality water recovery (Noor, Coenen, Martin, Dahl, & Åslin, 2019).

Applications in Perovskite Solar Cells

  • Surface and Electrical Properties Modification : TMAH is employed to modify the surface and electrical properties of electrodes in perovskite solar cells. It helps in reducing trap density and increasing grain boundary conductivity, leading to higher efficiency in solar cells without electron transport layers (Huang et al., 2019).

Semiconductor Industry Applications

  • Solvent in Semiconductor Industry : TMAH is used as a solvent for removing the photoresist layer from circuit surfaces. Its high toxicity and corrosiveness necessitate effective treatment methods. Aerobic biodegradation under specific conditions has shown more than 99.3% removal efficiency (Ferella et al., 2019).

Adsorption on Activated Carbon

  • Wastewater Treatment : TMAH's use in TFT-LCD and semiconductor manufacturing creates a need for proper wastewater treatment due to its toxicity. Adsorption on activated carbon, especially those with micropores, has shown to be effective in TMAH removal from wastewater (Prahas, Liu, Ismadji, & Wang, 2012).

Analytical Pyrolysis Applications

  • Thermally Assisted Hydrolysis and Methylation : TMAH is a key reagent in thermochemolysis reactions used in analytical pyrolysis. It's used in a variety of applications including analyzing resins, lipids, wood products, and more (Challinor, 2001).

TMAH Production Using MEDCC

  • Microbial Electrolysis Desalination and Chemical-Production Cell : The study focuses on producing TMAH using MEDCC, an environmentally friendly and energy-efficient method (Liu et al., 2014).

Use in SiC Aqueous Suspension

  • Dispersion of SiC Particles : TMAH improves the dispersion of SiC particles in aqueous suspension by increasing their negative zeta potential, optimizing at a specific concentration and pH (Li, Chen, Gu, & Jin, 2004).

TMAH in Space Exploration

  • Detection of Organic Compounds : TMAH is utilized for detecting organic compounds in various samples, including those for in situ space exploration experiments (He et al., 2020).

Oxidative Degradation with UV Persulfate

  • Advanced Oxidation Process : The UV/S2O82− process has been shown to effectively degrade TMAH, suggesting a feasible treatment method (Wang & Liang, 2014).

Impact on Nitrification and Microbial Community

  • Effect on Microbial Community in Wastewater Treatment : Investigating TMAH's impact on nitrification and microbial community revealed that certain microorganisms can utilize TMAH and its degradation intermediates (Wu et al., 2020).

Safety And Hazards

TMAH can cause severe skin burns and has severe toxicity; these effects occur within minutes . Any exposure must be washed in a safety shower immediately for 15 minutes, after which personnel should immediately seek medical attention . Exposures to concentrations of TMAH as low as 2.38% have resulted in potentially fatal symptoms within one hour; concentrations of 25% have resulted in several deaths .

Future Directions

The global tetramethylammonium hydroxide market is projected to grow at a CAGR of 5.7% during the forecast period 2021-2027 .

properties

IUPAC Name

tetramethylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYBPLFGIVFAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N.HO, C4H13NO
Record name TETRAMETHYLAMMONIUM HYDROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4610
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-92-3 (Parent)
Record name Tetramethylammonium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3029108
Record name Tetramethylammonium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetramethylammonium hydroxide is a solid in the hydrated form or a colorless liquid with a strong ammonia-like odor. It is soluble in water. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid, Colorless liquid with an ammonia-like odor; [CAMEO]
Record name TETRAMETHYLAMMONIUM HYDROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4610
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methanaminium, N,N,N-trimethyl-, hydroxide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetramethyl ammonium hydroxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1181
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

Specific gravity of solution approximately 1.00 at 24 °C/4 °C
Record name Tetramethylammonium hydroxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tetramethylammonium hydroxide

Color/Form

The free base is known only in solution or as a solid pentahydrate, forming colorless, deliquescent needles, Liquid

CAS RN

75-59-2
Record name TETRAMETHYLAMMONIUM HYDROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4610
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetramethylammonium hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylammonium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N,N,N-trimethyl-, hydroxide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetramethylammonium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAMETHYLAMMONIUM HYDROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GKP7317Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetramethylammonium hydroxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

63 °C
Record name Tetramethylammonium hydroxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A solution of 6 mmol (3.2 g) of the bromo compound obtained in (2), 10 mmol (0.72 g) of acrylic acid, and 10 mmol (1.8 g) of tetramethylammonium hydroxide (pentahydrate) in 30 ml of DMF was stirred for 10 hours at room temperature. To the resulting reaction solution was added water and then extracted with ether. The extract was concentrated, and the concentrate was purified by column chromatography to obtain 2.2 g of the objective monomer (3b). (Yield: 71%)
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The present inventors have found that TMAH is relatively stable in the presence of aniline and water, particularly at a water to TMAH mole ratio of about 4:1 and that TMAH decomposition occurs when this ratio is reduced to 3.5:1 or less, with concomitant formation of a proportional amount of N-methyl aniline which results from the decomposition of TMAH in the presence of aniline, as shown in Table 4 below. The TMAH decomposition can be decreased by reducing the hold period. As shown in the working examples, the stability of TMAH in the presence of aniline was evaluated by stage-wise distillation of water from a mixture of aqueous TMAH (35% w/w) in aniline to obtain a water to TMAH molar ratio of about 4:1, then about 3.5:1 and then about 3:1, successively at 75° C. under 55 mm Hg pressure (similar to the process conditions mentioned in the first TMAH concentration step of Example 13 of the '111 patent as well as Example 1 of the '538 patent) and subsequently maintaining the reaction mass under atmospheric pressure for a hold period of 4 hours
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Treat the cyclic diamine prepared in Example 33 with N,N'-ditosylethylenediamine-N,N'-diacetyl dichloride prepared in Example 66A in the manner of Example 3 followed by treatment of the thereby formed 2,9-dioxo-4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane with boron hydride in the manner of Example 6 followed by hydrolysis of the diborane derivative thereby formed and thence treatment of the resulting hydrochloride salt with tetramethylammonium hydroxide to obtain 4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo-[8,8,8]hexacosane. Treat the foregoing 4,7-ditosylbicyclictetraazaalkane with lithium in liquid ammonia according to the procedure of Example 4 to obtain 13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-ditosylethylenediamine-N,N'-diacetyl dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,9-dioxo-4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethylammonium hydroxide
Reactant of Route 2
Reactant of Route 2
Tetramethylammonium hydroxide
Reactant of Route 3
Reactant of Route 3
Tetramethylammonium hydroxide
Reactant of Route 4
Reactant of Route 4
Tetramethylammonium hydroxide
Reactant of Route 5
Tetramethylammonium hydroxide
Reactant of Route 6
Tetramethylammonium hydroxide

Citations

For This Compound
38,300
Citations
CC Lin, CC Yang, J Ger, JF Deng, DZ Hung - Clinical toxicology, 2010 - Taylor & Francis
Introduction. Tetramethylammonium hydroxide (TMAH) is widely used as a developer or etchant in semiconductor and photoelectric industries. In addition to alkalinity-related chemical …
Number of citations: 90 www.tandfonline.com
VV Lobodin, P Juyal, AM McKenna… - Analytical …, 2013 - ACS Publications
… Here, we replace conventional ammonium hydroxide by tetramethylammonium hydroxide (TMAH, a much stronger base, with higher solubility in toluene) to more uniformly deprotonate …
Number of citations: 31 pubs.acs.org
D Fabbri, R Helleur - Journal of Analytical and Applied Pyrolysis, 1999 - Elsevier
The identification of the thermochemolysis products (in the presence of tetramethylammonium hydroxide, TMAH) of carbohydrates is presented. Analysis was carried out using on-line …
Number of citations: 173 www.sciencedirect.com
ÂL Andrade, JD Fabris, JD Ardisson, MA Valente… - 2012 - repositorio.ufop.br
… The effects of adding tetramethylammonium hydroxide (TMAOH) during or after the precipitation of the iron oxide were studied in an attempt to obtain well-dispersed magnetite …
Number of citations: 78 repositorio.ufop.br
WK Musker - Journal of the American Chemical Society, 1964 - ACS Publications
… of Tetramethylammonium Hydroxide Sir: The thermal decomposition of tetramethylammonium hydroxide … of tetramethylammonium hydroxide would account for the observed products. …
Number of citations: 59 pubs.acs.org
IC Mori, CR Arias-Barreiro, A Koutsaftis, A Ogo… - Chemosphere, 2015 - Elsevier
… We focused on tetramethylammonium hydroxide (TMAH, CAS No. 75-59-2), a widely utilized etchant. The toxicity of TMAH was low when tested in the 72 h-algal growth inhibition test (…
Number of citations: 56 www.sciencedirect.com
D Boulesteix, A Buch, AJ Williams, Y He, C Freissinet… - Talanta, 2023 - Elsevier
… To date, tetramethylammonium hydroxide (TMAH) has been the first and only … The present study compares the performance of tetramethylammonium hydroxide (TMAH), …
Number of citations: 3 www.sciencedirect.com
B Chefetz, Y Chen, CE Clapp… - Soil Science Society of …, 2000 - Wiley Online Library
Tetramethylammonium hydroxide (TMAH) thermochemolysis–gas chromatography/mass spectrometry (GC/MS) was employed to study the chemical structure of soil organic matter …
Number of citations: 136 acsess.onlinelibrary.wiley.com
MS Khan, B Partoon, CB Bavoh, B Lal, NB Mellon - Fluid Phase Equilibria, 2017 - Elsevier
… Therefore, the main objective of this study is to examine the influence of tetramethylammonium hydroxide (TMAOH) on the phase equilibrium boundaries of TMAOH + H 2 O + CH 4 and …
Number of citations: 109 www.sciencedirect.com
J IMAMURA, C AOBA, K KOJIMA - Journal of Synthetic Organic …, 1987 - jstage.jst.go.jp
Tetramethylammonium hydroxide (TMAH) is a relatively strong base among organic compounds, and decomposes at 130-140 C into gaseous substances (Me 3 N, Me 2 O, MeOH, and …
Number of citations: 1 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.